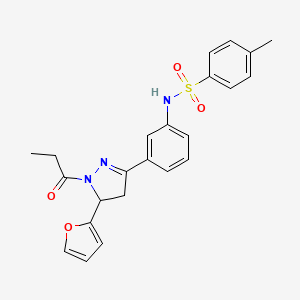

N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide

Description

N-(3-(5-(Furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide (CAS: 794550-78-0) is a sulfonamide derivative featuring a pyrazoline core substituted with a furan ring, a propionyl group, and a toluenesulfonamide moiety .

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-3-23(27)26-21(22-8-5-13-30-22)15-20(24-26)17-6-4-7-18(14-17)25-31(28,29)19-11-9-16(2)10-12-19/h4-14,21,25H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVVKDPBSDCVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various biological activities supported by recent research findings.

Compound Overview

The compound is characterized by a unique structure that includes a furan ring, a pyrazole moiety, and a sulfonamide group. Its molecular formula is C20H24N4O4S, indicating a relatively high molecular weight typical for bioactive compounds.

Key Structural Features:

- Furan Ring: Known for its role in various biological activities.

- Pyrazole Moiety: Often linked to anti-inflammatory and analgesic properties.

- Sulfonamide Group: Associated with antibacterial activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of phenylhydrazine with appropriate diketones.

- Introduction of the Furan Ring: A cyclization reaction is used to incorporate the furan moiety.

- Attachment of the Sulfonamide Group: This step involves nucleophilic substitution reactions to introduce the sulfonamide functionality.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammation and pain responses.

- Receptor Modulation: It can also interact with specific receptors, potentially modulating their activity and leading to therapeutic effects.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. For example:

- The compound demonstrated effective inhibition against various bacterial strains, suggesting potential use as an antibacterial agent .

Anti-inflammatory Effects

Molecular docking studies indicate that this compound may effectively bind to COX enzymes, inhibiting their activity:

Anticancer Properties

Preliminary studies have suggested anticancer potential:

- The compound has been tested against several cancer cell lines (e.g., MCF-7), showing inhibitory effects on cell proliferation .

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-containing pyrazole derivatives. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Core Structure Variations: The target compound and the 4a-j series share the 4,5-dihydro-1H-pyrazole core, while 4af and 4n feature a pyrano[2,3-c]pyrazole ring. 4af) .

Substituent Effects: Electron-Donating Groups: The target’s furan and propionyl groups contrast with electron-withdrawing substituents like cyano (4af, 4n) and trifluoromethyl (4n). These differences impact solubility and reactivity; for instance, trifluoromethyl groups improve metabolic stability but reduce aqueous solubility . Aryl Diversity: The 4a-j series includes methoxy-substituted aryl groups, which enhance lipophilicity compared to the target’s furan-linked phenyl.

Synthesis and Yield: Yields for 4af (70%) and 4n (73%) suggest efficient synthetic routes for pyrano-pyrazole derivatives. The target compound’s yield is unreported but may face challenges due to steric hindrance from the propionyl group.

Spectroscopic Signatures :

- The target’s furan protons are expected at δ 6.5–7.5, distinct from 4n’s trifluoromethyl-associated ¹³C signals (δ 123.7) .

Research Tools and Validation

The structural elucidation of related compounds relied on SHELXL for crystallographic refinement , ensuring accuracy in bond lengths and angles. For example, ’s compound was validated via single-crystal X-ray diffraction (R factor = 0.056) , a method applicable to the target compound if crystallized.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide?

Methodological Answer:

- Cyclocondensation: Start with substituted hydrazines and α,β-unsaturated ketones to form the pyrazoline core. For example, hydrazine hydrate reacts with furan-substituted enones to yield 4,5-dihydro-1H-pyrazole intermediates .

- Sulfonylation: Couple the pyrazoline intermediate with 4-methylbenzenesulfonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

- Propionylation: Introduce the propionyl group via acylation reactions with propionic anhydride or propionyl chloride under inert conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yields typically range from 65% to 75% .

Q. How is the structural integrity of this compound verified?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Confirm substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, sulfonamide NH at δ 10.2–10.8 ppm) .

- HRMS: Validate molecular weight (e.g., [M+Na]+ peaks with <2 ppm error) .

- X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between the pyrazoline and benzenesulfonamide moieties (e.g., torsion angles <10° indicate planarity) .

- Elemental Analysis: Ensure C, H, N, S content matches theoretical values (±0.4%) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood due to potential dust/aerosol formation.

- Storage: Keep in airtight containers at 2–8°C, away from light and moisture .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like carbonic anhydrase IX. Focus on hydrogen bonds between the sulfonamide group and Zn²+ in the active site .

- QSAR Studies: Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory activity. For example, electron-withdrawing groups on the phenyl ring enhance potency .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Experimental Controls: Standardize assay conditions (e.g., pH 7.4 for enzyme inhibition, 37°C incubation) .

- Batch Analysis: Compare purity (>95% by HPLC) and stereochemical consistency (e.g., chiral HPLC for diastereomers) .

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Replicate experiments ≥3 times .

Q. What in vitro models are suitable for mechanistic studies?

Methodological Answer:

- Enzyme Inhibition: Carbonic anhydrase isoforms (e.g., CA II vs. CA IX) with stopped-flow CO2 hydration assays .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7) with EC50 determination. Include positive controls (e.g., acetazolamide) .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.